molecular formula C11H17N3 B062419 2-(4-Methyl-1-piperazinyl)aniline CAS No. 180605-36-1

2-(4-Methyl-1-piperazinyl)aniline

Cat. No.: B062419
CAS No.: 180605-36-1
M. Wt: 191.27 g/mol
InChI Key: INWHDRNGZMHXEZ-UHFFFAOYSA-N
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Description

2-(4-methyl-1-piperazinyl)aniline is a member of piperazines.

Scientific Research Applications

  • Hypoxic-cytotoxic Agents : In a study exploring new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives as hypoxic-cytotoxic agents, compounds with piperazines and anilines, including 2-(4-Methyl-1-piperazinyl)aniline, were synthesized and evaluated for their biological activities. Some derivatives, notably those with aniline, showed potent and selective activity (Ortega et al., 2000).

  • Antibacterial Agents : Research on pyrido(2,3-d)pyrimidine antibacterial agents included the synthesis of various derivatives from 2-(4-substituted or unsubstituted 1-piperazinyl) compounds, demonstrating notable in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

  • Antipsychotic Agents : A study on 1-phenyl-3-(aminomethyl)pyrroles as potential antipsychotic agents found that compounds like 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine, which are structurally related to this compound, showed significant selectivity for dopamine receptors, which is relevant for antipsychotic drug development (Thurkauf et al., 1996).

  • Anti-tussis Medicine Synthesis : The synthesis of S(-)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol (Levodropopizine), a cough suppressant, was reported, starting from the reaction of aniline with other compounds. This research highlights the use of similar piperazine compounds in medicinal chemistry (Xiong Jun, 2001).

  • Antibacterial and Antioxidant Activities : A study synthesized novel methyl piperazinyl-quinolinyl α-aminophosphonates and evaluated their antibacterial and antioxidant activities. These compounds were synthesized using a one-pot reaction under microwave conditions, demonstrating the versatility of piperazinyl compounds in creating bioactive agents (Rajkoomar et al., 2020).

  • Antihypertensive Activity : A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and evaluated for antihypertensive activity. The basic ring system was prepared from compounds structurally related to this compound (Clark et al., 1983).

  • Antimicrobial Assessment : The antimicrobial properties of 1,3,5-triazine derivatives containing aniline, coumarins, and different piperazine moieties were studied. This research demonstrates the potential antimicrobial applications of compounds related to this compound (Patel et al., 2011).

  • Tyrosinase and Melanin Inhibitors : Synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides as tyrosinase and melanin inhibitors were reported. This study highlights the potential cosmetic and therapeutic applications of piperazine derivatives in skin depigmentation treatments (Raza et al., 2019).

  • Quinolone Antimicrobials : A study focused on the aqueous solubilities of variously substituted quinolone antimicrobials, exploring the effects of pH, temperature, and salt concentration. This research contributes to the understanding of the physical properties and behavior of quinolone compounds, which are structurally related to this compound (Ross & Riley, 1990).

Safety and Hazards

“2-(4-Methyl-1-piperazinyl)aniline” is associated with some safety hazards. It has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H319 , which indicates that it causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

The compound is known to be used in the synthesis of some drugs, such as the antihypertensive drug captopril , and in the synthesis of dyes and pigments

Molecular Mechanism

It is known that the compound can interact with certain biomolecules during the synthesis of drugs and dyes

Temporal Effects in Laboratory Settings

The compound is relatively stable at room temperature , but information on its degradation over time and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWHDRNGZMHXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301626
Record name 2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180605-36-1
Record name 2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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